2,4-Dinitrobenzoate
Description
2,4-Dinitrobenzoate (2,4-Nbz) is a nitro-substituted benzoate anion with nitro groups at the 2- and 4-positions of the aromatic ring. It is widely used in coordination chemistry to synthesize heterometallic complexes, such as europium-cadmium (Eu-Cd) polymers, due to its ability to engage in diverse non-covalent interactions (e.g., π-π stacking, N–O···π, and hydrogen bonding) . These interactions stabilize polymeric structures and influence the geometry of metal cores in complexes . For example, in [Eu₂(NO₃)₂Cd₂(Phen)₂(2,4-Nbz)₈]ₙ·2nMeCN, 2,4-Nbz facilitates a 1D polymeric architecture, with thermal stability up to 260°C before decomposition . Notably, 2,4-Nbz complexes lack europium-centered luminescence at 270 nm due to excitation energy dissipation .
Properties
Molecular Formula |
C7H3N2O6- |
|---|---|
Molecular Weight |
211.11 g/mol |
IUPAC Name |
2,4-dinitrobenzoate |
InChI |
InChI=1S/C7H4N2O6/c10-7(11)5-2-1-4(8(12)13)3-6(5)9(14)15/h1-3H,(H,10,11)/p-1 |
InChI Key |
ZIIGSRYPZWDGBT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)[O-] |
Synonyms |
2,4-dinitrobenzoate 2,4-dinitrobenzoic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Thermal Properties
Table 1: Structural and Thermal Comparison of 2,4-Dinitrobenzoate and 3,5-Dinitrobenzoate Complexes
- Key Findings :
- Polymerization Tendency : 2,4-Nbz preferentially forms 1D polymers, while 3,5-Nbz forms discrete binuclear complexes (e.g., [Ln₂(Phen)₂(3,5-Nbz)₆]) due to steric and electronic effects of nitro group positioning .
- Thermal Behavior : 2,4-Nbz complexes exhibit lower thermal stability than 3D analogs but become more stable than 2D structures after solvent loss . For example, [Eu₂Cd₂(2,4-Nbz)₈]ₙ decomposes explosively at 267°C, whereas 3,5-Nbz analogs decompose gradually .
- Geometry Distortion : Intramolecular interactions in 2,4-Nbz complexes (e.g., N–O···π) distort metal-core geometry, reducing Eu···Eu distances from 4.469 Å (3,5-Nbz) to 4.042 Å .
Table 2: Functional Comparison with Other Nitrobenzoates
- Key Findings: Bioreporter Specificity: 2,4-Nbz uniquely induces EGFP expression in engineered bacterial bioreporters, unlike 3-nitrobenzoate or 4-nitrobenzoate . Enzymatic Reduction: Nitroreductases exhibit higher catalytic efficiency for 2,4-Nbz reduction compared to mononitro analogs, enabling applications in nitroaromatic detoxification .
Comparison with Halogenated and Fluorinated Analogs
- Pentafluorobenzoates : Unlike 2,4-Nbz, pentafluorobenzoate complexes (e.g., [Cd(Phen)(C₆F₅COO)₂]ₙ) form 3D polymers stabilized by fluorine-based interactions, showing higher thermal stability (~300°C) .
- 4-Iodobenzoate : Forms layered structures via halogen bonding (C–I···N), contrasting with the 1D chains of 2,4-Nbz .
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